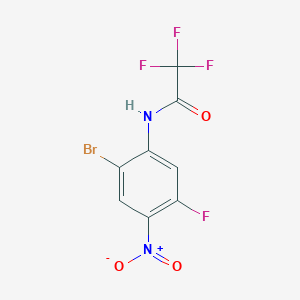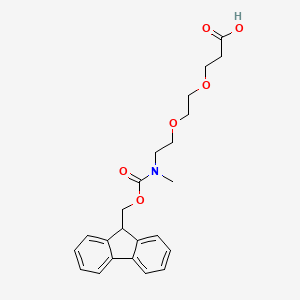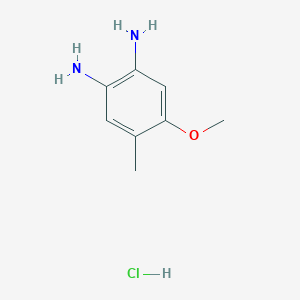
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, methoxy, and methyl groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-methoxy-2-methylbenzene can be synthesized through multistep organic reactions involving electrophilic aromatic substitution (EAS) and halogenation. The process typically involves:
Benzene Derivative Selection: Starting with a benzene derivative that already contains one or more substituents.
Halogenation: Introducing chlorine and fluorine atoms onto the benzene ring using appropriate halogenating agents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.
Methoxylation: Adding a methoxy group (-OCH₃) using methanol in the presence of a strong acid catalyst.
Methylation: Introducing a methyl group (-CH₃) using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (CH₃O)₂SO₂.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and continuous flow processes to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-methoxy-2-methylbenzene undergoes various types of reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the chlorine and fluorine atoms.
Substitution: Replacement of one or more substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Chloro-fluoro-methoxybenzene derivatives.
Substitution: Diverse substituted benzene derivatives.
Scientific Research Applications
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and a precursor for more complex molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Involvement in metabolic pathways and signaling cascades.
Comparison with Similar Compounds
1-Chloro-5-fluoro-4-methoxy-2-methylbenzene is compared with similar compounds such as:
1-Chloro-2-methoxybenzene: Similar structure but lacks the fluorine atom.
1-Fluoro-4-methoxybenzene: Similar structure but lacks the chlorine atom.
2-Methyl-4-methoxybenzene: Similar structure but lacks halogen atoms.
Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring provides unique chemical reactivity and properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-chloro-5-fluoro-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIECHYIUEISONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

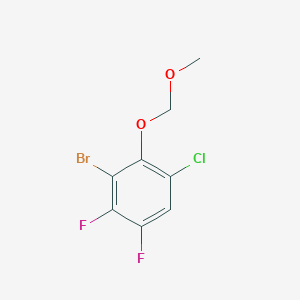
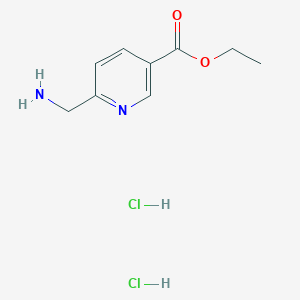


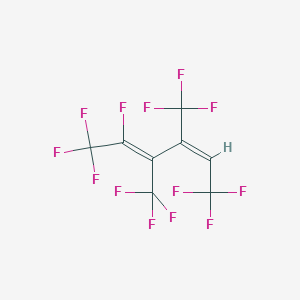
![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)
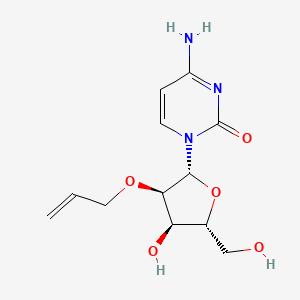
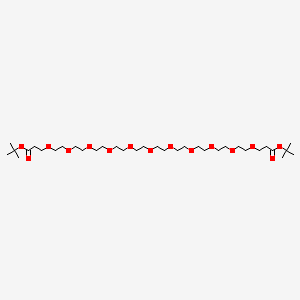
![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)
